molecular formula C8H9ClFNO B12091349 (R)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol

(R)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol

Cat. No.: B12091349
M. Wt: 189.61 g/mol
InChI Key: BLNCONOUQXEUCP-QMMMGPOBSA-N
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Description

®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is a chiral compound with significant interest in various fields of scientific research This compound features a chiral center, making it optically active, and it contains functional groups that allow it to participate in a variety of chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol typically begins with commercially available starting materials such as 4-chloro-3-fluoroacetophenone.

    Reduction: The ketone group of 4-chloro-3-fluoroacetophenone is reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The hydroxyl group is then converted to an amino group through a reductive amination process. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

    Chiral Resolution: The racemic mixture obtained from the above steps can be resolved into its enantiomers using chiral resolution techniques such as chromatography on a chiral stationary phase or by forming diastereomeric salts with chiral acids.

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol may involve more scalable and cost-effective methods. This could include the use of biocatalysts for enantioselective synthesis or employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The amino group can be reduced to an alkylamine using hydrogenation in the presence of a catalyst like palladium on carbon (Pd/C).

    Substitution: The halogen atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), hydrogenation with Pd/C

    Substitution: Ammonia, primary or secondary amines, thiols

Major Products

    Oxidation: 2-(4-chloro-3-fluorophenyl)acetone

    Reduction: 2-(4-chloro-3-fluorophenyl)ethylamine

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. Its interactions with enzymes and receptors can provide insights into the stereoselectivity of biological processes.

Medicine

In medicine, ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol may serve as a precursor for the synthesis of drugs that target specific receptors or enzymes. Its structural features allow for the design of molecules with improved pharmacokinetic and pharmacodynamic properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol depends on its specific application. In a biological context, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The amino and hydroxyl groups can form hydrogen bonds with active site residues, while the aromatic ring can engage in π-π interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol: The enantiomer of the compound, which may have different biological activities and properties.

    2-Amino-2-(4-chlorophenyl)ethanol: Lacks the fluorine substituent, which can affect its reactivity and interactions.

    2-Amino-2-(3-fluorophenyl)ethanol: Lacks the chlorine substituent, leading to different chemical and biological properties.

Uniqueness

®-2-Amino-2-(4-chloro-3-fluorophenyl)ethanol is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which can influence its electronic properties and reactivity. The chiral center adds another layer of complexity, making it valuable for studying stereoselective processes and for the synthesis of enantiomerically pure compounds.

This compound’s combination of functional groups and chiral nature makes it a versatile and valuable molecule in various fields of scientific research and industrial applications.

Properties

Molecular Formula

C8H9ClFNO

Molecular Weight

189.61 g/mol

IUPAC Name

(2R)-2-amino-2-(4-chloro-3-fluorophenyl)ethanol

InChI

InChI=1S/C8H9ClFNO/c9-6-2-1-5(3-7(6)10)8(11)4-12/h1-3,8,12H,4,11H2/t8-/m0/s1

InChI Key

BLNCONOUQXEUCP-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CO)N)F)Cl

Canonical SMILES

C1=CC(=C(C=C1C(CO)N)F)Cl

Origin of Product

United States

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